An In-depth Technical Guide to 4-(2-Methylbutanoyl)morpholine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(2-Methylbutanoyl)morpholine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(2-Methylbutanoyl)morpholine, a distinct N-acylmorpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel morpholine-based compounds.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances solubility and permeability, make it a valuable component in the design of bioactive molecules, particularly for central nervous system (CNS) drug discovery.[1] The N-acylation of morpholine offers a versatile method for introducing a wide array of functional groups, thereby tuning the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This guide focuses on the specific derivative, 4-(2-Methylbutanoyl)morpholine, which incorporates a branched-chain acyl group, a feature known to influence biological activity.
Chemical Structure and Nomenclature
The chemical structure of 4-(2-Methylbutanoyl)morpholine consists of a morpholine ring N-acylated with a 2-methylbutanoyl group.
IUPAC Name: 1-(Morpholin-4-yl)-2-methylbutan-1-one
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
CAS Number: Not assigned (as of the latest data compilation).
Caption: Chemical structure of 4-(2-Methylbutanoyl)morpholine.
Synthesis of 4-(2-Methylbutanoyl)morpholine
The most direct and widely employed method for the synthesis of N-acylmorpholines is the acylation of morpholine with a corresponding acyl chloride.[3] This approach is favored for its high reactivity and generally good yields.
General Synthetic Pathway
The synthesis of 4-(2-Methylbutanoyl)morpholine can be achieved by the reaction of morpholine with 2-methylbutanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic workflow for 4-(2-Methylbutanoyl)morpholine.
Experimental Protocol (Predictive)
This protocol is a generalized procedure based on standard methods for N-acylation of secondary amines.
Materials:
-
Morpholine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(2-Methylbutanoyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel, if necessary.
Physicochemical Properties (Predicted)
The physical and chemical properties of 4-(2-Methylbutanoyl)morpholine are predicted based on the known properties of its constituent parts and similar N-acylmorpholine compounds.
| Property | Predicted Value / Description | Rationale / Reference |
| Appearance | Colorless to pale yellow liquid. | Based on the appearance of similar N-acylmorpholines and 2-methylbutanoic acid.[7] |
| Odor | Faint, characteristic amide odor. | General property of amides. |
| Boiling Point | > 200 °C (estimated) | Higher than the boiling point of morpholine (129 °C) and 2-methylbutanoic acid (176 °C) due to increased molecular weight and amide functionality.[7] |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, chloroform, ethyl acetate, acetone). Limited solubility in water. | The morpholine moiety imparts some water solubility, but the acyl chain reduces it. |
| Stability | Stable under normal laboratory conditions. Hydrolyzes under strong acidic or basic conditions. | Amide bonds are generally stable but can be cleaved by hydrolysis. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known spectra of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(2-Methylbutanoyl)morpholine is expected to show distinct signals for the protons of the morpholine ring and the 2-methylbutanoyl group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (on C2 of butanoyl) | ~ 0.9 | Doublet | 3H |
| -CH₂-CH₃ (ethyl group) | ~ 1.1 | Triplet | 3H |
| -CH₂-CH₃ (ethyl group) | ~ 1.4-1.7 | Multiplet | 2H |
| -CH- (on C2 of butanoyl) | ~ 2.4-2.7 | Multiplet | 1H |
| -CH₂-N- (morpholine) | ~ 3.4-3.7 | Multiplet | 4H |
| -CH₂-O- (morpholine) | ~ 3.6-3.8 | Multiplet | 4H |
Note: The chemical shifts are approximate and can vary depending on the solvent used.[8][9][10][11][12]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (on C2 of butanoyl) | ~ 10-15 |
| -CH₂-C H₃ (ethyl group) | ~ 15-20 |
| -C H₂-CH₃ (ethyl group) | ~ 25-30 |
| -C H- (on C2 of butanoyl) | ~ 35-45 |
| -C H₂-N- (morpholine) | ~ 40-50 |
| -C H₂-O- (morpholine) | ~ 65-70 |
| >C =O (amide carbonyl) | ~ 170-175 |
Note: These are typical ranges for such carbon environments.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the amide carbonyl group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850-3000 | Medium-Strong |
| C=O (amide) stretch | 1630-1680 | Strong |
| C-N stretch | 1200-1350 | Medium |
| C-O-C (ether) stretch | 1050-1150 | Strong |
The amide C=O stretch is a key diagnostic peak.[16][17][18][19][20]
Mass Spectrometry
In mass spectrometry (Electron Ionization - EI), the fragmentation of 4-(2-Methylbutanoyl)morpholine is expected to involve cleavage of the amide bond.
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z = 171
-
Major Fragments:
-
m/z = 86 (morpholine cation)
-
m/z = 85 (2-methylbutanoyl cation)
-
Fragments resulting from the loss of alkyl groups from the acyl chain.
-
The cleavage of the N-CO bond is a common fragmentation pathway for amides.[21][22][23][24][25]
Potential Applications and Biological Significance
While no specific biological activities have been reported for 4-(2-Methylbutanoyl)morpholine, the broader classes of N-acyl compounds and morpholine derivatives have diverse applications.
-
Drug Discovery: Morpholine derivatives are integral to many approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[26][27] The morpholine moiety can improve pharmacokinetic properties.[1] N-acyl compounds, such as N-acylethanolamines, are known lipid mediators with various biological functions.[28][29] The combination of these two pharmacophores in 4-(2-Methylbutanoyl)morpholine suggests potential for biological activity.
-
Agrochemicals: Some morpholine derivatives are used as fungicides.[30] The N-acyl moiety could be modified to explore potential herbicidal or insecticidal properties.
-
Chemical Synthesis: As a chiral molecule (due to the 2-methylbutanoyl group), enantiomerically pure forms of 4-(2-Methylbutanoyl)morpholine could serve as chiral building blocks or auxiliaries in asymmetric synthesis.
Safety and Handling (Predicted)
Based on the reactivity of the likely precursors and general knowledge of amides, the following safety precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
-
Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.
Conclusion
4-(2-Methylbutanoyl)morpholine is a readily accessible derivative of the versatile morpholine scaffold. This guide has provided a predictive yet scientifically grounded overview of its synthesis, and its structural and physicochemical properties. The insights presented herein are based on established chemical principles and data from structurally related compounds. The potential for this and similar N-acylmorpholines in drug discovery and other areas of chemical science warrants further experimental investigation to validate these predictions and uncover novel applications.
References
- Google Patents. (n.d.). Preparation method of N-acetyl morpholine.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(3), 891-894.
- Wright, G. C., et al. (1973). Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins. Journal of Medicinal Chemistry, 16(7), 843-847.
-
Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved February 5, 2026, from [Link]
- Tsuboi, K., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8878.
-
National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 5, 2026, from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). Butanoic acid, 2-methyl-. NIST WebBook. Retrieved February 5, 2026, from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved February 5, 2026, from [Link]
- Cignarella, G., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2236–2248.
- da Silva, A. B., et al. (2017).
-
National Center for Biotechnology Information. (n.d.). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved February 5, 2026, from [Link]
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249.
-
LibreTexts Chemistry. (2021). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved February 5, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved February 5, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methylbutanoic acid (FDB008135). Retrieved February 5, 2026, from [Link]
-
E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved February 5, 2026, from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 5, 2026, from [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). (R)-2-Methylbutanoyl Chloride. Retrieved February 5, 2026, from [Link]
-
MDPI. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). (S)-2-methylbutanoic acid. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved February 5, 2026, from [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 4. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. 2-メチル酪酸クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
